N-Acetyl-L-aspartic acid N-Acetyl-L-aspartic acid N-Acetyl-DL-aspartic acid is an aspartic acid derivative.
N-Acetyl-DL-aspartic acid is a natural product found in Homo sapiens and Phaseolus vulgaris with data available.
Brand Name: Vulcanchem
CAS No.: 997-55-7
VCID: VC21537927
InChI: InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)
SMILES: CC(=O)NC(CC(=O)O)C(=O)O
Molecular Formula: C6H9NO5
Molecular Weight: 175.14 g/mol

N-Acetyl-L-aspartic acid

CAS No.: 997-55-7

VCID: VC21537927

Molecular Formula: C6H9NO5

Molecular Weight: 175.14 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-L-aspartic acid - 997-55-7

Description

N-Acetyl-L-aspartic acid, also known as N-acetylaspartic acid, is a compound belonging to the class of N-acyl-alpha amino acids. It is a biologically available N-terminal capped form of the proteinogenic alpha amino acid L-aspartic acid . This compound plays a significant role in the mammalian central nervous system and is also found in various foods .

Synthesis and Production

N-Acetyl-L-aspartic acid can be synthesized from L-aspartic acid through several methods. One conventional method involves salifying protection with hydrogen bromide, acetylation with acetic anhydride, and hydrolysis, though this method has drawbacks such as low yield and environmental impact . A more efficient method involves three steps: protection, acylation, and deprotection, using solvents like DMSO, dichloromethane, and dioxane, with acetylation reagents like acetic anhydride or acetyl chloride . This method offers higher yields and reduced waste.

Synthesis Steps:

  • Protection: L-aspartic acid is treated with hexafluoroacetone in a solvent like DMSO or dioxane.

  • Acylation: The intermediate is acetylated using an organic base and an acetylation reagent.

  • Deprotection: The acetylated intermediate is deprotected using an inorganic acid like hydrochloric acid or sulfuric acid.

Biological Functions

N-Acetyl-L-aspartic acid serves several biological functions:

  • Neuronal Osmolyte: It helps maintain fluid balance in the brain .

  • Lipid and Myelin Synthesis: It provides acetate for lipid and myelin synthesis in oligodendrocytes .

  • Neurotransmitter Precursor: It is a precursor for the synthesis of N-acetylaspartylglutamate (NAAG), a dipeptide neurotransmitter .

  • Energy Production: It may play a role in energy production from glutamate in neuronal mitochondria .

Clinical Significance

High levels of N-acetyl-L-aspartic acid can lead to abnormal neural signaling, affecting intellectual development and motor skills . It is also used as a marker for nervous system function in clinical diagnostics, particularly through nuclear magnetic resonance spectroscopy (1H MRS) .

CAS No. 997-55-7
Product Name N-Acetyl-L-aspartic acid
Molecular Formula C6H9NO5
Molecular Weight 175.14 g/mol
IUPAC Name 2-acetamidobutanedioic acid
Standard InChI InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)
Standard InChIKey OTCCIMWXFLJLIA-UHFFFAOYSA-N
Isomeric SMILES CC(=O)N[C@@H](CC(=O)O)C(=O)O
SMILES CC(=O)NC(CC(=O)O)C(=O)O
Canonical SMILES CC(=O)NC(CC(=O)O)C(=O)O
Melting Point 137 - 140 °C
Physical Description White odorless powder; [Acros Organics MSDS]
Solid
Solubility >26.3 [ug/mL] (The mean of the results at pH 7.4)
Synonyms acetyl aspartic acid
N-acetyl aspartate
N-acetyl-L-aspartate
N-acetylaspartate
N-acetylaspartate, monopotassium salt
N-acetylaspartic acid
PubChem Compound 97508
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator